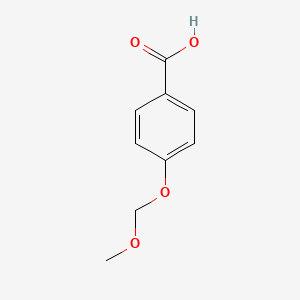

4-(methoxymethoxy)benzoic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(methoxymethoxy)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-12-6-13-8-4-2-7(3-5-8)9(10)11/h2-5H,6H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIFRBTZCMICRPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC=C(C=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00460120 | |

| Record name | 4-(methoxymethoxy)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00460120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25458-44-0 | |

| Record name | 4-(methoxymethoxy)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00460120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(methoxymethoxy)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Official Identification

| Identifier | Value |

| IUPAC Name | 4-(methoxymethoxy)benzoic acid[1] |

| CAS Number | 25458-44-0[1] |

Introduction: A Strategic Intermediate in Complex Synthesis

This compound is a carboxylated aromatic compound of significant interest in the fields of organic synthesis and medicinal chemistry. Its primary utility lies not in its intrinsic biological activity, but as a strategically "protected" derivative of 4-hydroxybenzoic acid. The introduction of the methoxymethyl (MOM) ether to the phenolic hydroxyl group temporarily masks its reactivity, thereby enabling selective chemical transformations at other positions on the molecule, most notably at the carboxylic acid function.

This guide provides a comprehensive overview of this compound, detailing its synthesis, physicochemical properties, and critical applications in drug development. It is intended to be a practical resource for researchers, offering field-proven insights and detailed experimental protocols.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of this compound is essential for its effective use in the laboratory.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₄ | PubChem[1] |

| Molecular Weight | 182.17 g/mol | PubChem[1] |

| Appearance | White to pale cream powder | Thermo Fisher Scientific[2] |

| Melting Point | 123 °C | ChemicalBook[3] |

| Boiling Point (Predicted) | 281.8 ± 23.0 °C | ChemicalBook[3] |

| Density (Predicted) | 1.177 ± 0.06 g/cm³ | ChemicalBook[3] |

| pKa (Predicted) | ||

| Solubility | Slightly soluble in Chloroform and DMSO | ChemicalBook[3] |

Spectroscopic Data

¹H NMR Spectrum of this compound

-

A ¹H NMR spectrum of this compound would be expected to show characteristic signals for the aromatic protons, the methylene protons of the methoxymethyl group, and the methyl protons of the methoxymethyl group.

Comparative Spectroscopic Data: 4-methoxybenzoic acid

-

¹³C NMR (in DMSO-d₆): Expected to show signals for the carboxylic carbon, the four distinct aromatic carbons, and the methoxy carbon.

-

IR Spectrum: Key absorptions would include a broad O-H stretch from the carboxylic acid, a C=O stretch, C-O stretches, and aromatic C-H and C=C bands.

-

Mass Spectrum (EI): The molecular ion peak would be observed, along with characteristic fragmentation patterns.[4][5]

The Chemistry of Protection and Deprotection: The Role of the Methoxymethyl (MOM) Group

The strategic advantage of this compound stems from the use of the methoxymethyl (MOM) group to protect the phenolic hydroxyl of 4-hydroxybenzoic acid. This acetal protecting group is stable under a variety of non-acidic conditions, including exposure to organometallics, hydrides, and strong bases.

Comparison with Other Phenol Protecting Groups

| Protecting Group | Introduction Conditions | Stability | Cleavage Conditions |

| Methyl Ether | Strong base (e.g., NaH), methylating agent (e.g., MeI, Me₂SO₄) | Very high; stable to most conditions | Harsh; BBr₃, HBr |

| Benzyl Ether (Bn) | Base (e.g., NaH, K₂CO₃), Benzyl halide | Good; stable to many reagents | Hydrogenolysis (H₂, Pd/C), strong acid |

| Silyl Ethers (e.g., TBS, TIPS) | Silyl chloride, base (e.g., imidazole) | Moderate; sensitive to acid and fluoride | Fluoride source (e.g., TBAF), acid |

| Methoxymethyl Ether (MOM) | Base (e.g., DIPEA), MOM-Cl | Good; stable to bases, nucleophiles | Acidic conditions (e.g., HCl, TFA) |

Synthesis of this compound: A Workflow

The most common route to this compound is the O-alkylation of 4-hydroxybenzoic acid with a methoxymethylating agent, such as chloromethyl methyl ether (MOM-Cl), in the presence of a non-nucleophilic base.

Caption: Synthesis of this compound.

Detailed Experimental Protocol: Synthesis

-

Reaction Setup: Suspend 4-hydroxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Cool the suspension to 0 °C using an ice bath and add N,N-Diisopropylethylamine (DIPEA) (2.0-2.5 eq).

-

Addition of Protecting Group: Add chloromethyl methyl ether (MOM-Cl) (1.1-1.5 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water. Separate the organic layer, and wash successively with dilute HCl, saturated aqueous sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Deprotection: Regenerating the Phenolic Hydroxyl Group

The removal of the MOM group is typically achieved under acidic conditions, which hydrolyze the acetal.

Caption: Deprotection of the MOM group.

Detailed Experimental Protocol: Deprotection

-

Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as methanol, tetrahydrofuran (THF), or dichloromethane (DCM).

-

Addition of Acid: Add an aqueous solution of a strong acid, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA).

-

Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours. Monitor the deprotection by TLC.

-

Workup: Neutralize the reaction mixture with a base (e.g., saturated aqueous sodium bicarbonate). Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-hydroxybenzoic acid.

Applications in Drug Development and Organic Synthesis

The primary application of this compound is as a key intermediate in multi-step organic syntheses, particularly in the development of pharmaceuticals. By protecting the phenolic hydroxyl group, chemists can perform a variety of reactions on the carboxylic acid moiety, such as:

-

Amide bond formation: Coupling with amines to form amides, a common functional group in many drug molecules.

-

Esterification: Formation of esters, which can act as prodrugs or key intermediates.

-

Reduction: Reduction of the carboxylic acid to an alcohol.

-

Conversion to other functional groups: Transformation of the carboxylic acid into halides, aldehydes, or other functionalities.

A notable example of the utility of a related protected 4-hydroxybenzoic acid derivative is in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Indomethacin . While the exact intermediate may vary in different synthetic routes, the principle of protecting the phenolic hydroxyl group while manipulating other parts of the molecule is a common strategy.

Safety and Handling

Hazard Identification:

-

GHS Pictograms:

-

GHS07: Exclamation Mark

-

-

Hazard Statements:

-

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

-

P501: Dispose of contents/container to an approved waste disposal plant.

-

Handling and Storage:

-

Store in a cool, dry, well-ventilated area in tightly sealed containers.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound.

Conclusion

This compound is a valuable and versatile intermediate for organic chemists, particularly those in the field of drug discovery and development. Its utility is derived from the strategic use of the methoxymethyl protecting group, which allows for selective reactions at the carboxylic acid functionality. A thorough understanding of its synthesis, properties, and the conditions for both protection and deprotection is crucial for its successful application in the synthesis of complex molecules. This guide has provided a comprehensive overview of these aspects, offering both foundational knowledge and practical protocols for researchers.

References

- 1. This compound | C9H10O4 | CID 11252351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Methoxybenzoic acid, 98+% 1000 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. 4-(METHOXYMETHYL)BENZOIC ACID | 67003-50-3 [chemicalbook.com]

- 4. 4-Methoxybenzoic Acid | C8H8O3 | CID 7478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzoic acid, 4-methoxy- [webbook.nist.gov]

A Senior Application Scientist's Guide to the Synthesis and Characterization of 4-(Methoxymethoxy)benzoic Acid

This technical guide provides an in-depth exploration of the synthesis and characterization of 4-(methoxymethoxy)benzoic acid, a pivotal intermediate in contemporary organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols. Instead, it offers a narrative grounded in the principles of synthetic strategy and analytical validation, reflecting the expertise and experience of a seasoned application scientist. Every procedural choice is explained, and each analytical step is presented as part of a self-validating system to ensure scientific integrity.

Introduction: The Strategic Importance of Protecting Groups in Complex Synthesis

In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount. These chemical moieties temporarily mask the reactivity of a functional group, allowing for selective transformations elsewhere in the molecule. The methoxymethyl (MOM) ether is a widely employed protecting group for hydroxyl functionalities due to its ease of introduction and its stability under a range of reaction conditions, particularly those that are basic or weakly acidic.[1][2][3] this compound serves as a quintessential example of a building block where the phenolic hydroxyl group of 4-hydroxybenzoic acid is masked as a MOM ether.[4] This protection strategy enables a diverse array of chemical manipulations of the carboxylic acid group and the aromatic ring, which would otherwise be complicated by the presence of the acidic phenol.

This guide will detail a reliable and efficient method for the synthesis of this compound via the O-alkylation of 4-hydroxybenzoic acid. Subsequently, it will provide a comprehensive overview of the analytical techniques required to confirm the identity and purity of the synthesized compound.

Synthesis of this compound: A Protocol Built on Mechanistic Understanding

The most direct and widely adopted method for the synthesis of this compound is the protection of the phenolic hydroxyl group of 4-hydroxybenzoic acid.[4][5] This process involves an O-alkylation reaction with a suitable methoxymethylating agent, typically chloromethyl methyl ether (MOM-Cl), in the presence of a non-nucleophilic base.

Reaction Principle and Causality

The synthesis hinges on the nucleophilic attack of the phenoxide ion of 4-hydroxybenzoic acid on the electrophilic carbon of chloromethyl methyl ether. The choice of a hindered, non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is critical. DIPEA is sufficiently basic to deprotonate the phenolic hydroxyl group, which is more acidic than the carboxylic acid proton in a non-aqueous environment, without competing as a nucleophile. The subsequent deprotonation of the carboxylic acid is also effected by the base. The resulting carboxylate is less nucleophilic than the phenoxide, leading to selective O-alkylation at the phenolic position.

Detailed Experimental Protocol

Materials and Reagents:

-

4-Hydroxybenzoic acid

-

Chloromethyl methyl ether (MOM-Cl)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-hydroxybenzoic acid (1.0 eq) in anhydrous dichloromethane.

-

Addition of Base and Reagent: Cool the suspension to 0 °C using an ice bath. Sequentially add N,N-diisopropylethylamine (2.0-3.0 eq) and chloromethyl methyl ether (1.5-2.0 eq) dropwise.[5]

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of water. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

-

Isolation: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound as a white solid.

Characterization: A Multi-faceted Approach to Structural Verification

The identity and purity of the synthesized this compound must be rigorously confirmed through a combination of physical and spectroscopic methods.

Physical Properties

The expected physical properties of this compound are summarized in the table below. The melting point is a crucial indicator of purity; a sharp melting point range close to the literature value suggests a high degree of purity.

| Property | Value |

| Molecular Formula | C₉H₁₀O₄ |

| Molecular Weight | 182.17 g/mol [6] |

| Appearance | White solid |

| Melting Point | Literature values may vary, typically in the range of 120-125 °C. |

Spectroscopic Analysis

A suite of spectroscopic techniques is employed to elucidate the structure of the final product.

-

¹H NMR Spectroscopy: The proton NMR spectrum is the most informative tool for confirming the introduction of the MOM group. Key expected signals include:

-

A singlet around 3.4-3.5 ppm corresponding to the three protons of the methoxy group (-OCH₃).

-

A singlet around 5.2-5.3 ppm corresponding to the two protons of the methylene group (-OCH₂O-).[5]

-

Two doublets in the aromatic region (typically 7.0-8.0 ppm) characteristic of a 1,4-disubstituted benzene ring.

-

A broad singlet at a high chemical shift (often >10 ppm) for the carboxylic acid proton (-COOH), which may be exchangeable with D₂O.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary structural information. Expected signals include:

-

A peak around 56 ppm for the methoxy carbon.

-

A peak around 94 ppm for the methylene carbon of the MOM group.

-

Signals in the aromatic region (115-160 ppm) for the benzene ring carbons.

-

A signal in the downfield region (>165 ppm) for the carboxylic acid carbon.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups.

-

A broad O-H stretch from approximately 2500-3300 cm⁻¹ is characteristic of the carboxylic acid.

-

A sharp C=O stretch around 1680-1710 cm⁻¹ for the carboxylic acid carbonyl group.

-

C-O stretching vibrations for the ether linkages will be present in the fingerprint region (around 1000-1300 cm⁻¹).

-

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. In electrospray ionization (ESI) mass spectrometry, the molecule is often observed as the deprotonated ion [M-H]⁻ at m/z 181.[5]

Applications in Drug Development and Organic Synthesis

This compound is a valuable intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[7] The MOM-protected hydroxyl group allows for a wide range of transformations at the carboxylic acid functionality, such as conversion to esters, amides, or acid chlorides, without interference from the phenolic hydroxyl group. Furthermore, the aromatic ring can undergo electrophilic substitution reactions. The MOM group can be readily removed under acidic conditions to reveal the free phenol when desired.[8][9][10] This strategic protection and deprotection sequence is a cornerstone of modern synthetic chemistry.

Conclusion

This guide has provided a comprehensive overview of the synthesis and characterization of this compound, grounded in the principles of mechanistic organic chemistry and rigorous analytical validation. By understanding the causality behind each experimental step and employing a multi-faceted characterization approach, researchers can confidently prepare and verify this important synthetic intermediate for its diverse applications in drug development and beyond.

References

- 1. MOM Ethers [organic-chemistry.org]

- 2. adichemistry.com [adichemistry.com]

- 3. Hydroxyl Protecting Groups Stability [organic-chemistry.org]

- 4. This compound | 25458-44-0 | Benchchem [benchchem.com]

- 5. 4-(MethoxyMethoxy)benzoicacid synthesis - chemicalbook [chemicalbook.com]

- 6. This compound | C9H10O4 | CID 11252351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 10. A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers ...: Ingenta Connect [ingentaconnect.com]

Spectroscopic Data of 4-(Methoxymethoxy)benzoic Acid: An In-depth Technical Guide

This guide provides a comprehensive analysis of the spectroscopic data for 4-(methoxymethoxy)benzoic acid, a compound of interest in organic synthesis and medicinal chemistry. As a Senior Application Scientist, the following sections are designed to offer not just raw data, but a deeper understanding of the structural information encoded within each spectrum. This document is intended for researchers, scientists, and drug development professionals who require a thorough characterization of this molecule.

Introduction to this compound and its Spectroscopic Characterization

This compound is a derivative of benzoic acid where the phenolic hydroxyl group is protected by a methoxymethyl (MOM) ether. This protecting group strategy is common in multi-step organic synthesis to mask the reactivity of the hydroxyl group. Accurate structural confirmation and purity assessment of this compound are paramount, and for this, a combination of spectroscopic techniques is indispensable. This guide will delve into the interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for this compound.

The molecular structure of this compound is presented below:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, signal integrations, and coupling patterns, one can deduce the connectivity of atoms within a molecule.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12-13 | Singlet (broad) | 1H | -COOH |

| 8.05 | Doublet | 2H | Aromatic (ortho to -COOH) |

| 7.15 | Doublet | 2H | Aromatic (ortho to -O-) |

| 5.26 | Singlet | 2H | -O-CH₂-O- |

| 3.37 | Singlet | 3H | -O-CH₃ |

Interpretation of the ¹H NMR Spectrum:

-

Carboxylic Acid Proton (-COOH): A characteristically broad singlet is expected at a downfield chemical shift, typically between 12 and 13 ppm. This broadness is due to hydrogen bonding and rapid chemical exchange.

-

Aromatic Protons: The benzene ring exhibits a para-substitution pattern, leading to two distinct signals for the aromatic protons. The protons ortho to the electron-withdrawing carboxylic acid group are deshielded and appear as a doublet around 8.05 ppm. The protons ortho to the electron-donating methoxymethoxy group are more shielded and appear as a doublet around 7.15 ppm.

-

Methoxymethyl (MOM) Protons: The two protons of the methylene group in the MOM ether (-O-CH₂-O-) are chemically equivalent and appear as a sharp singlet at approximately 5.26 ppm. The three protons of the methyl group (-O-CH₃) are also equivalent and give rise to a singlet at around 3.37 ppm.[1]

Carbon-¹³ (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~172 | -COOH |

| ~160 | Aromatic C (para to -COOH) |

| ~132 | Aromatic C (ortho to -COOH) |

| ~125 | Aromatic C (ipso to -COOH) |

| ~116 | Aromatic C (ortho to -O-) |

| ~94 | -O-CH₂-O- |

| ~56 | -O-CH₃ |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon (-COOH): The carbon of the carboxylic acid group is highly deshielded and is expected to appear at the downfield end of the spectrum, around 172 ppm.

-

Aromatic Carbons: Due to the para-substitution, four distinct signals are expected for the six aromatic carbons. The carbon attached to the electron-donating methoxymethoxy group will be the most shielded among the substituted carbons. The carbons ortho to the carboxylic acid group will be deshielded compared to those ortho to the ether linkage.

-

Methoxymethyl (MOM) Carbons: The methylene carbon (-O-CH₂-O-) of the MOM group typically resonates at a characteristic chemical shift of around 94 ppm. The methyl carbon (-O-CH₃) is expected to appear further upfield, at approximately 56 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (carboxylic acid) |

| ~3070 | Medium | C-H stretch (aromatic) |

| ~2960, ~2850 | Medium | C-H stretch (aliphatic) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1500 | Medium | C=C stretch (aromatic) |

| ~1250, ~1050 | Strong | C-O stretch (ether and carboxylic acid) |

Interpretation of the IR Spectrum:

-

O-H Stretch: The most prominent feature in the IR spectrum of a carboxylic acid is the very broad absorption band in the region of 3300-2500 cm⁻¹, corresponding to the O-H stretching vibration. The broadness is a result of extensive hydrogen bonding.

-

C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the carboxylic acid group.

-

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the methoxymethyl group will be observed just below 3000 cm⁻¹.

-

C-O Stretches: Strong absorptions in the fingerprint region, between 1300 and 1000 cm⁻¹, are expected for the C-O stretching vibrations of the ether linkage and the carboxylic acid.

-

Aromatic C=C Stretches: Medium intensity bands around 1600 and 1500 cm⁻¹ are indicative of the carbon-carbon double bond stretching vibrations within the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural identification. For this compound (C₉H₁₀O₄), the exact molecular weight is 182.0579 g/mol .

Predicted Mass Spectrum Data (Electron Ionization - EI):

| m/z | Relative Intensity | Assignment |

| 182 | Moderate | [M]⁺ (Molecular Ion) |

| 152 | Moderate | [M - CH₂O]⁺ |

| 137 | Strong | [M - OCH₃]⁺ |

| 121 | Very Strong | [M - COOH - CH₂]⁺ |

| 109 | Moderate | [M - COOH - CH₂O]⁺ |

| 93 | Moderate | [C₆H₅O]⁺ |

| 45 | Strong | [CH₂OCH₃]⁺ |

Interpretation of the Mass Spectrum:

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z 182. The fragmentation pattern will be influenced by the presence of the carboxylic acid and the methoxymethyl ether groups.

Caption: Proposed key fragmentation pathways for this compound in EI-MS.

-

Loss of a Methoxyl Radical: Cleavage of the O-CH₃ bond in the methoxymethyl group can lead to the formation of a fragment at [M - 31]⁺.

-

Loss of a Carboxyl Radical: A common fragmentation pathway for benzoic acids is the loss of the carboxyl group, resulting in a peak at [M - 45]⁺.

-

α-Cleavage of the Ether: Fragmentation adjacent to the ether oxygen is a characteristic pathway for ethers. This can lead to the formation of the resonance-stabilized oxonium ion [CH₂=O-CH₃]⁺ at m/z 45.

-

Loss of Formaldehyde: The methoxymethyl group can lose a neutral formaldehyde molecule (CH₂O), resulting in a fragment at [M - 30]⁺˙.

-

Benzoyl Cation: The base peak in the spectrum of many benzoic acid derivatives is the benzoyl cation or a related fragment. For 4-methoxybenzoic acid, the base peak is often at m/z 135, corresponding to the 4-methoxybenzoyl cation. A similar fragmentation leading to a significant peak is expected here.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, adherence to standardized experimental protocols is crucial.

NMR Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

-

Gently agitate the vial to ensure complete dissolution of the sample.

-

Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette.

-

If quantitative analysis is required, add a known amount of an internal standard (e.g., tetramethylsilane, TMS).

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30° or 90° pulse angle, a relaxation delay of 1-5 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound onto the center of the ATR crystal.

-

-

Data Acquisition:

-

Lower the ATR press to ensure good contact between the sample and the crystal.

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction:

-

For a pure, solid sample, a direct insertion probe can be used. A small amount of the sample is placed in a capillary tube at the end of the probe.

-

Alternatively, the sample can be dissolved in a volatile solvent and injected into a gas chromatograph (GC) coupled to the mass spectrometer (GC-MS). This is the preferred method for complex mixtures or when separation is required prior to analysis.

-

-

Data Acquisition:

-

The sample is introduced into the ion source, which is under high vacuum.

-

The sample is vaporized by heating.

-

The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating the mass spectrum.

-

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating characterization of this compound. The combination of ¹H NMR, ¹³C NMR, IR, and MS allows for unambiguous confirmation of the molecular structure and provides a benchmark for quality control. The detailed interpretation of each spectrum, grounded in fundamental principles of spectroscopy, serves as a valuable resource for researchers working with this compound.

References

An In-depth Technical Guide to 4-(Methoxymethoxy)benzoic Acid: A Key Intermediate in Complex Synthesis

Abstract

This technical guide provides a comprehensive overview of 4-(methoxymethoxy)benzoic acid, a pivotal intermediate in advanced organic synthesis. We will delve into its fundamental chemical properties, the strategic importance of its structure, detailed synthesis protocols, and its applications, particularly within the realm of pharmaceutical research and drug development. This document is intended for researchers, chemists, and professionals in drug development who require a deep technical understanding of this versatile building block.

Core Chemical Identity and Physicochemical Properties

This compound is a derivative of benzoic acid where the hydroxyl group at the para position is protected by a methoxymethyl (MOM) ether. This structural modification is crucial for its utility in multi-step synthetic pathways.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₄ | [1][2][3] |

| Molecular Weight | 182.17 g/mol | [1][3] |

| IUPAC Name | This compound | [1][3] |

| CAS Number | 25458-44-0 | [1][3] |

| Appearance | White crystalline powder or solid | [3] |

| Synonyms | Benzoic acid, 4-(methoxymethoxy)-; 4-(MethoxyMethoxy)benzoicacid | [1] |

Molecular Structure

The structure of this compound features a carboxylic acid group and a MOM-protected phenol on a benzene ring.

Caption: 2D Structure of this compound.

The Synthetic Strategy: The Role of the Methoxymethyl (MOM) Protecting Group

In organic synthesis, particularly when dealing with multifunctional molecules, the selective reaction of one functional group in the presence of others is a significant challenge. The hydroxyl group (-OH) of 4-hydroxybenzoic acid is reactive and can interfere with reactions intended for the carboxylic acid group.[3] To overcome this, a "protecting group" strategy is employed.

The methoxymethyl (MOM) group serves as an effective protecting group for the phenolic hydroxyl.[3] It is introduced to "mask" the hydroxyl's reactivity, allowing for chemical transformations elsewhere on the molecule. Once these transformations are complete, the MOM group can be selectively removed, or "deprotected," to regenerate the original hydroxyl group.[3] This reversible protection is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures with high precision.[3]

Caption: The protection-deprotection workflow.

Synthesis and Experimental Protocol

The synthesis of this compound is typically achieved by the etherification of 4-hydroxybenzoic acid. The following protocol is a representative example based on established methodologies.[4]

Materials and Reagents:

-

4-Hydroxybenzoic acid

-

Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA)

-

Chloromethyl methyl ether (MOM-Cl)

-

Methanol

-

4 M Potassium hydroxide (KOH) solution

-

4 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Synthesis Protocol:

-

Reaction Setup: Suspend 4-hydroxybenzoic acid (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer. Cool the mixture in an ice bath.

-

Addition of Base: Under the inert atmosphere of the ice bath, sequentially add N,N-Diisopropylethylamine (4.0 eq). DIPEA acts as a non-nucleophilic base to deprotonate the phenolic hydroxyl group, making it a more potent nucleophile.

-

Protection Step: Slowly add chloromethyl methyl ether (2.0 eq) to the cooled reaction mixture. The deprotonated hydroxyl group will attack the electrophilic carbon of MOM-Cl in an Sₙ2 reaction, forming the MOM ether.

-

Reaction Progression: Allow the reaction mixture to warm gradually to room temperature and stir for several hours (e.g., 2.5 to 17 hours, monitoring by TLC is recommended).[4] An additional portion of MOM-Cl may be added if the reaction is incomplete.[4]

-

Work-up and Saponification:

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Add methanol and a 4 M aqueous solution of potassium hydroxide to the residue. This step saponifies any ester byproducts that may have formed, ensuring the final product is the carboxylic acid.

-

Stir at room temperature for approximately 3 hours.[4]

-

-

Isolation and Purification:

-

Remove the methanol by concentration under reduced pressure.

-

Acidify the remaining aqueous residue with 4 M hydrochloric acid to a pH of ~2-3, which protonates the carboxylate to form the final carboxylic acid, causing it to precipitate.

-

Extract the product into ethyl acetate.

-

Wash the organic layer with saturated brine, then dry it over anhydrous sodium sulfate.[4]

-

Remove the solvent under reduced pressure to yield the final product, this compound, typically as a white solid.[4]

-

Deprotection Protocol:

To remove the MOM group and regenerate the 4-hydroxybenzoic acid, the protected compound is treated with a strong acid. Stirring the compound in a mixture of an organic solvent (like methanol or THF) and an aqueous acid (such as HCl or trifluoroacetic acid) at room temperature or with gentle heating will efficiently cleave the MOM ether.

Applications in Drug Development and Research

The true value of this compound lies in its role as a versatile intermediate for constructing more complex molecules, particularly active pharmaceutical ingredients (APIs).[3]

-

Building Block for APIs: By temporarily masking the reactive hydroxyl group, chemists can perform selective modifications on the carboxylic acid moiety—such as amidation or esterification—to build larger, more intricate molecular scaffolds. These scaffolds are often the core of compounds investigated for a wide range of therapeutic uses.

-

Foundation for Bioactive Derivatives: Benzoic acid and its derivatives are a well-established class of compounds in medicinal chemistry, known to be part of molecules with potential anticancer, antimicrobial, or anti-inflammatory properties.[3][5] this compound serves as a key starting material for synthesizing novel derivatives within these classes, allowing for systematic structure-activity relationship (SAR) studies.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care.

-

Primary Hazards: It is classified as an irritant.[1]

-

Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

References

- 1. This compound | C9H10O4 | CID 11252351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. This compound | 25458-44-0 | Benchchem [benchchem.com]

- 4. 4-(MethoxyMethoxy)benzoicacid synthesis - chemicalbook [chemicalbook.com]

- 5. preprints.org [preprints.org]

alternative names for 4-(methoxymethoxy)benzoic acid

An In-Depth Technical Guide to 4-(Methoxymethoxy)benzoic Acid: Synthesis, Applications, and Experimental Protocols

Introduction

This compound is a valuable carboxylic acid derivative that serves as a crucial building block and intermediate in modern organic synthesis. Its utility primarily lies in its role as a protected form of 4-hydroxybenzoic acid, a common structural motif in many biologically active compounds. The introduction of the methoxymethyl (MOM) ether protecting group on the phenolic hydroxyl function allows for a wide range of chemical transformations to be performed on other parts of the molecule without unintended interference from the acidic phenol. This guide provides a comprehensive overview of the nomenclature, properties, synthesis, and applications of this compound, with a focus on detailed experimental protocols and mechanistic insights relevant to researchers, scientists, and professionals in drug development.

Nomenclature and Chemical Identifiers

A clear and unambiguous identification of chemical compounds is paramount in scientific research and development. This compound is known by several alternative names and is registered under various chemical identifiers.

Systematic and Common Names:

-

IUPAC Name: this compound[1]

-

Synonyms: Benzoic acid, 4-(methoxymethoxy)-; 4-(MethoxyMethoxy)benzoicacid[1]

Chemical Identifiers:

| Identifier | Value | Source |

| CAS Number | 25458-44-0 | [1] |

| PubChem CID | 11252351 | [1] |

| EC Number | 891-277-4 | [1] |

| DSSTox Substance ID | DTXSID00460120 | [1] |

| InChI | InChI=1S/C9H10O4/c1-12-6-13-8-4-2-7(3-5-8)9(10)11/h2-5H,6H2,1H3,(H,10,11) | [1] |

| InChIKey | XIFRBTZCMICRPL-UHFFFAOYSA-N | [1] |

| SMILES | COCOC1=CC=C(C=C1)C(=O)O | [1] |

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, storage, and application in chemical reactions.

| Property | Value |

| Molecular Formula | C₉H₁₀O₄ |

| Molecular Weight | 182.17 g/mol |

| Appearance | White solid (as per synthesis protocols) |

| Exact Mass | 182.05790880 Da[1] |

Synthesis of this compound

The most common and direct route to this compound is through the protection of the phenolic hydroxyl group of 4-hydroxybenzoic acid. This is typically achieved by reacting it with chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base.

Synthetic Workflow

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

The following protocol is adapted from a documented synthesis procedure[2].

Materials:

-

4-Hydroxybenzoic acid

-

Dichloromethane (DCM)

-

Diisopropylethylamine (DIPEA)

-

Chloromethyl methyl ether (MOM-Cl)

-

Methanol

-

4 M Aqueous potassium hydroxide (KOH)

-

4 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Saturated brine

-

Anhydrous sodium sulfate

Procedure:

-

Suspend 4-hydroxybenzoic acid (e.g., 2.00 g, 14.5 mmol) in dichloromethane (50 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the suspension in an ice bath.

-

Sequentially add diisopropylethylamine (10.1 mL, 57.9 mmol) and chloromethyl methyl ether (2.20 mL, 29.0 mmol) to the cooled suspension.

-

Allow the reaction mixture to gradually warm to room temperature and stir for 2.5 hours.

-

Cool the mixture again in an ice bath and add an additional portion of chloromethyl methyl ether (1.10 mL, 14.5 mmol).

-

Stir the reaction at room temperature for an additional 17 hours.

-

Upon completion of the reaction (monitored by TLC), concentrate the mixture under reduced pressure to remove the solvent.

-

To the residue, add methanol (50 mL) and 4 M aqueous potassium hydroxide (50 mL) and stir at room temperature for 3 hours to hydrolyze any ester byproducts.

-

Concentrate the mixture again under reduced pressure to remove the methanol.

-

Acidify the residue with 4 M hydrochloric acid, then dilute with water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic phases with saturated brine and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to yield this compound as a white solid[2].

Mechanistic Insights

The protection of the phenolic hydroxyl group with MOM-Cl proceeds via a nucleophilic substitution reaction. The base, DIPEA, deprotonates the acidic phenolic proton, forming a phenoxide which then acts as a nucleophile, attacking the electrophilic methylene carbon of MOM-Cl.

Caption: Mechanism of MOM protection of a phenol.

Applications in Research and Drug Development

The primary application of this compound is as a protected building block in multi-step organic synthesis. The MOM group is stable to a variety of reaction conditions that are incompatible with a free phenolic hydroxyl group, such as reactions involving strong bases, organometallics, and certain reducing and oxidizing agents[3].

Deprotection Strategies

The removal of the MOM protecting group is a critical step to unveil the free hydroxyl group in the final stages of a synthesis. The most common method for MOM deprotection is acid-catalyzed hydrolysis[3][7].

Mechanism of Acid-Catalyzed Deprotection

The deprotection mechanism involves the protonation of the ether oxygen, followed by the elimination of methanol to form a resonance-stabilized oxonium ion. This intermediate is then attacked by water to regenerate the alcohol and release formaldehyde[3].

Caption: Acid-catalyzed deprotection of a MOM ether.

Comparison of Deprotection Methods

A variety of acidic reagents can be employed for the cleavage of MOM ethers. The choice of reagent depends on the sensitivity of other functional groups present in the molecule[3].

| Reagent(s) | Solvent(s) | Temperature | Typical Reaction Time | Reference |

| HCl | H₂O, MeOH | Room Temperature | 3 days | [3] |

| HBr | CH₂Cl₂ | 0 °C | 2 hours | [3] |

| Trifluoroacetic acid (TFA) | CH₂Cl₂ | Room Temperature | 12 hours | |

| ZnBr₂ / n-PrSH | CH₂Cl₂ | Room Temperature | < 10 minutes | [8] |

| Solid Acid Catalyst (Wells-Dawson) | Dichloroethane | Reflux | < 1 hour | [9] |

Representative Deprotection Protocol

This protocol is a general procedure for the acid-catalyzed deprotection of MOM ethers.

Materials:

-

MOM-protected compound (e.g., this compound)

-

Methanol (MeOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve the MOM-protected compound in methanol.

-

Add a catalytic amount of concentrated hydrochloric acid.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Once the reaction is complete, neutralize the acid with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected product.

Spectroscopic Characterization

The structural elucidation of this compound and its reaction products relies on standard spectroscopic techniques.

-

¹H-NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (a pair of doublets in the range of 7.0-8.0 ppm), a singlet for the two protons of the -O-CH₂-O- group at approximately 5.26 ppm, and a singlet for the three protons of the methoxy group (-O-CH₃) at around 3.37 ppm. The acidic proton of the carboxylic acid will appear as a broad singlet at a downfield shift, typically above 12 ppm[2].

-

Mass Spectrometry (ESI-MS): In negative ion mode, the ESI mass spectrum is expected to show a peak corresponding to the deprotonated molecule [M-H]⁻ at m/z 181[2].

Conclusion

This compound is a synthetically versatile and important intermediate for organic chemists, particularly those engaged in the synthesis of complex molecules for pharmaceutical and materials science applications. Its straightforward synthesis via the protection of 4-hydroxybenzoic acid, coupled with the robust nature of the MOM protecting group and the various methods available for its selective removal, makes it an indispensable tool. This guide has provided a detailed overview of its properties, synthesis, and applications, along with practical experimental protocols and mechanistic insights to aid researchers in its effective utilization.

References

- 1. This compound | C9H10O4 | CID 11252351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(MethoxyMethoxy)benzoicacid synthesis - chemicalbook [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. srinichem.com [srinichem.com]

- 5. Synthesis and pharmacological evaluation of new 4-2-(7-heterocyclemethoxynaftalen-2-ylmethoxy)ethylbenzoic acids as LTD(4)-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Methoxymethyl ether - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Methoxymethyl (MOM) Protecting Group for Phenols

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate landscape of multi-step organic synthesis, the strategic masking and unmasking of reactive functional groups is paramount to achieving desired molecular architectures. The phenolic hydroxyl group, with its inherent acidity and nucleophilicity, often necessitates temporary protection to prevent undesired side reactions. Among the arsenal of available protecting groups, the methoxymethyl (MOM) ether stands out as a robust and versatile choice. This in-depth technical guide provides a comprehensive exploration of the MOM group's role in phenol protection, moving beyond simple protocols to elucidate the underlying mechanistic principles, strategic considerations for its implementation, and its position within orthogonal protection schemes. We will delve into field-proven methodologies for its introduction and cleavage, present a critical analysis of its stability profile, and offer practical, step-by-step protocols for laboratory application.

The Strategic Imperative: Why Protect Phenols with the MOM Group?

The hydroxyl group of a phenol is a site of significant chemical reactivity. Its proton is moderately acidic (pKa ≈ 10), rendering it susceptible to deprotonation by a wide range of bases. The resultant phenoxide is a potent nucleophile. This reactivity profile, while useful, can be detrimental during synthetic steps targeting other parts of a molecule, such as those involving strong bases, organometallic reagents, or hydrides.

The methoxymethyl (MOM) group addresses this challenge by converting the phenol into a MOM ether, which is formally an acetal.[1] This transformation effectively "hides" the reactive proton and attenuates the nucleophilicity of the oxygen atom. The MOM group is favored in complex syntheses for several key reasons:

-

Broad Stability: MOM ethers are exceptionally stable across a wide pH range (approx. 4-12) and are inert to a vast array of common reagents, including strong bases (e.g., LDA, n-BuLi), Grignard reagents, organolithiums, nucleophilic reducing agents (e.g., LiAlH₄, NaBH₄), and many oxidizing agents.[2][3]

-

Ease of Introduction: The formation of MOM ethers can be achieved under relatively mild conditions with high yields.

-

Reliable Cleavage: Deprotection is typically accomplished under acidic conditions, which are often mild enough to preserve other sensitive functionalities within the molecule.[1][4] This acid-lability is a cornerstone of its utility in orthogonal protection strategies.

Core Methodologies: Protection and Deprotection Workflows

A proficient chemist must not only know the reagents for a transformation but also understand the causality behind their selection and the mechanics of the reaction.

Installation of the MOM Group on Phenols

The conversion of a phenol to its MOM ether can be accomplished through several reliable methods, each with distinct advantages and considerations.

Method A: Alkylation with Chloromethyl Methyl Ether (MOM-Cl)

This is the most traditional method, involving the SN2 displacement of chloride from MOM-Cl by a phenoxide. The choice of base is critical and dictates the precise mechanistic pathway.

-

Using a Strong Base (e.g., NaH): The phenol is first quantitatively deprotonated to form the sodium phenoxide. This potent nucleophile then attacks the MOM-Cl. This is a straightforward, two-step, one-pot process.[1]

-

Using a Hindered, Non-Nucleophilic Base (e.g., DIPEA): With a weaker base like N,N-diisopropylethylamine (DIPEA), the mechanism involves the activation of MOM-Cl through the formation of a highly reactive oxonium ion, which is then trapped by the neutral phenol.[1]

A CRITICAL SAFETY NOTE: Chloromethyl methyl ether (MOM-Cl) is a potent carcinogen and a powerful alkylating agent.[1][5] All manipulations must be performed with extreme caution in a well-ventilated chemical fume hood using appropriate personal protective equipment.

Method B: Acetal Exchange with Dimethoxymethane (Methylal)

To circumvent the hazards of MOM-Cl, an acid-catalyzed reaction with dimethoxymethane (also known as methylal) provides a much safer alternative.[2][5]

-

Mechanism: This is an equilibrium-driven acetal exchange reaction. An acid catalyst (e.g., P₂O₅, TfOH, or another Lewis acid) protonates the dimethoxymethane, leading to the loss of methanol and formation of an electrophilic oxonium ion, which is then captured by the phenol.[1][2] To drive the reaction to completion, an excess of dimethoxymethane is typically used, or the methanol by-product is removed.[5]

Visualizing the Protection Mechanism

Caption: MOM protection pathways via strong base (A) or weak base (B).

Representative Experimental Protocol: MOM Protection of 4-Phenylphenol

-

Setup: To a flame-dried round-bottom flask under an argon atmosphere, add 4-phenylphenol (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.2 M).

-

Base Addition: Cool the solution to 0 °C in an ice bath. Add N,N-diisopropylethylamine (DIPEA, 1.5 eq) dropwise.

-

Reagent Addition: Add chloromethyl methyl ether (MOM-Cl, 1.2 eq) dropwise to the stirred solution. Caution: Carcinogen.

-

Reaction: Allow the mixture to warm to room temperature and stir for 3-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[6]

-

Workup: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution. Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired MOM-protected phenol.

Cleavage of the MOM Group from Phenols

The removal of the MOM group is predicated on its lability under acidic conditions, exploiting the acetal's susceptibility to hydrolysis.

Method A: Brønsted Acid-Catalyzed Hydrolysis

This is the most common deprotection strategy.[1]

-

Reagents: A catalytic amount of a strong acid such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in a protic solvent like methanol or a water/THF mixture is typically sufficient.[1][6]

-

Mechanism: The reaction is initiated by the protonation of one of the ether oxygens of the MOM group. This creates a good leaving group (methanol). The subsequent departure of methanol generates a resonance-stabilized oxonium ion. Nucleophilic attack by water on this cation, followed by the loss of a proton and decomposition of the resulting hemiacetal, liberates the free phenol and formaldehyde.[1][7]

Method B: Heterogeneous Acid Catalysts

To simplify purification and employ milder conditions, solid-supported acid catalysts are highly effective.

-

Reagents: Catalysts like silica-supported sodium hydrogen sulfate (NaHSO₄·SiO₂) or Wells-Dawson heteropolyacids offer efficient deprotection of phenolic MOM ethers, often at room temperature.[8][9][10]

-

Advantages: The primary benefit is the operational simplicity. The catalyst is removed by simple filtration, eliminating the need for an aqueous workup to neutralize a soluble acid. This makes the process more environmentally friendly ("greener") and efficient.[8][9]

Visualizing the Deprotection Mechanism

Caption: Stepwise mechanism for the acidic cleavage of a MOM ether.

Representative Experimental Protocol: Deprotection using a Heterogeneous Catalyst

-

Setup: Dissolve the MOM-protected phenol (1.0 eq) in dichloromethane (DCM) or methanol (approx. 0.1 M) in a round-bottom flask.[8][9]

-

Catalyst Addition: Add silica-supported sodium hydrogen sulfate (NaHSO₄·SiO₂, approx. 0.5 g per mmol of substrate) to the solution.[9]

-

Reaction: Stir the suspension vigorously at room temperature. Monitor the reaction by TLC until all starting material is consumed (typically 30-90 minutes).[9]

-

Workup: Filter the reaction mixture through a pad of Celite or a short silica plug to remove the solid catalyst. Wash the filter cake with the reaction solvent.

-

Isolation: Combine the filtrates and concentrate under reduced pressure to afford the crude phenol, which is often pure enough for subsequent steps or can be further purified by chromatography if necessary.

Strategic Implementation: Stability and Orthogonality

The true power of a protecting group is realized when its stability profile is leveraged in complex synthetic sequences.

Stability Profile of MOM-Protected Phenols

The MOM ether is celebrated for its resilience. The following table summarizes its compatibility with a range of common synthetic reagents.

| Reagent Class | Specific Examples | Stability of Ar-O-MOM | Rationale |

| Strong Bases | n-BuLi, LDA, NaH, t-BuOK | Stable | The acetal linkage is not susceptible to cleavage by bases.[2][3] |

| Nucleophiles | RMgX, RLi, Enolates, Amines | Stable | Ethers and acetals are generally unreactive towards nucleophiles.[2] |

| Reducing Agents | LiAlH₄, NaBH₄, DIBAL-H | Stable | The MOM group is inert to hydride-based reducing agents. |

| H₂ / Pd, Pt, Ni | Stable | Unlike a benzyl ether, the MOM group is not cleaved by hydrogenolysis. | |

| Oxidizing Agents | CrO₃/Py, PCC, MnO₂ | Stable | The MOM group is robust to many common chromium and manganese-based oxidants. |

| Acidic Conditions | HCl, H₂SO₄, TsOH, Lewis Acids | Labile | The acetal is readily hydrolyzed under acidic conditions.[1][11] |

| Fluoride Sources | TBAF, HF·Pyridine | Stable | Unlike silyl ethers, the MOM group is stable to fluoride ions. |

MOM in Orthogonal Protection Strategies

Orthogonal protection is a strategy that allows for the selective removal of one protecting group in a molecule containing multiple, different protecting groups, without affecting the others.[12][13] The distinct cleavage condition for the MOM group (acidolysis) makes it an excellent component in such schemes.

-

MOM vs. Benzyl (Bn): A MOM group can be removed with mild acid while a Bn group remains intact. The Bn group can later be removed by catalytic hydrogenolysis (H₂/Pd-C), a process to which the MOM group is stable.

-

MOM vs. Silyl Ethers (TBDMS, TIPS): A silyl ether can be selectively cleaved using a fluoride source (e.g., TBAF), leaving a MOM group untouched. Subsequently, the MOM group can be removed with acid.

-

MOM vs. Esters (Acetate, Pivaloate): An ester protecting group can be removed by base-catalyzed hydrolysis (saponification), conditions under which a MOM ether is perfectly stable.

Visualizing an Orthogonal Strategy

Caption: A workflow showing selective deprotection of a silyl ether then a MOM ether.

Conclusion

The methoxymethyl (MOM) group is a reliable and highly effective protecting group for phenols, integral to the modern synthetic chemist's toolkit. Its value is derived not just from its ability to mask the phenolic hydroxyl group, but from its predictable and robust stability profile, which allows for complex chemical transformations to be performed elsewhere in a molecule. The well-defined acidic conditions for its removal make it a key player in sophisticated orthogonal protection strategies, enabling the selective and sequential unmasking of multiple functional groups. By understanding the mechanistic underpinnings of its application and removal, and by leveraging safer reagents like dimethoxymethane, researchers and drug development professionals can confidently employ the MOM group to streamline the synthesis of complex molecular targets.

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. adichemistry.com [adichemistry.com]

- 3. spcmc.ac.in [spcmc.ac.in]

- 4. fiveable.me [fiveable.me]

- 5. US3987105A - Process for methoxymethylation of phenolic hydroxyl groups - Google Patents [patents.google.com]

- 6. synarchive.com [synarchive.com]

- 7. benchchem.com [benchchem.com]

- 8. Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Methoxymethyl ether - Wikipedia [en.wikipedia.org]

- 12. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 13. Protecting group - Wikipedia [en.wikipedia.org]

chemical structure and functional groups of 4-(methoxymethoxy)benzoic acid

An In-depth Technical Guide to 4-(methoxymethoxy)benzoic Acid: Structure, Analysis, and Synthetic Utility

Introduction: The Strategic Importance of Protection in Synthesis

In the intricate field of multi-step organic synthesis, particularly within drug development, the ability to selectively mask the reactivity of one functional group while transforming another is paramount. This compound (MOM-4-HB) emerges as a pivotal molecule in this context, serving as a protected derivative of 4-hydroxybenzoic acid.[1] The core value of this compound lies in its methoxymethyl (MOM) ether group, which temporarily shields the reactive phenolic hydroxyl group.[1][2] This protection strategy allows chemists to perform a wide array of chemical manipulations on the carboxylic acid moiety or other parts of a molecule without unintended side reactions from the hydroxyl group.[1][3]

The MOM group is favored for its stability across a range of non-acidic conditions and its reliable removal under mild acidic hydrolysis, ensuring the original phenol can be regenerated efficiently at a later synthetic stage.[2][3][4] This guide provides a comprehensive analysis of the chemical structure, functional groups, spectroscopic signature, and synthetic application of this compound for professionals in chemical research and pharmaceutical development.

| Property | Value | Source |

| IUPAC Name | This compound | [5] |

| CAS Number | 25458-44-0 | [5] |

| Molecular Formula | C₉H₁₀O₄ | [5] |

| Molecular Weight | 182.17 g/mol | [5] |

| Appearance | White crystalline solid | [1] |

| Canonical SMILES | COCOC1=CC=C(C=C1)C(=O)O | [5] |

Part 1: Deconstruction of the Molecular Architecture

The functionality of this compound is dictated by the interplay of its three constituent functional groups attached to a central aromatic scaffold. Understanding this architecture is key to predicting its reactivity and behavior in a synthetic plan.

The Aromatic Benzene Core

The foundation of the molecule is a benzene ring with substituents at the 1 and 4 (para) positions. This substitution pattern influences the electronic distribution within the ring and directs the regioselectivity of any potential electrophilic aromatic substitution reactions.

The Carboxylic Acid Group (-COOH)

The carboxylic acid is a primary site of reactivity. Its acidic proton can be readily deprotonated, and the carbonyl carbon is susceptible to nucleophilic attack, making it a versatile handle for transformations such as:

-

Esterification: Reaction with alcohols to form esters.

-

Amidation: Reaction with amines to form amides.

-

Reduction: Conversion to a primary alcohol.

-

Acid Chloride Formation: Reaction with reagents like thionyl chloride (SOCl₂) to produce a highly reactive acyl chloride.

The Methoxymethyl (MOM) Ether Protecting Group (-OCH₂OCH₃)

The defining feature of this molecule is the MOM group, which functions as an acetal.[2] It is formed by protecting the phenolic hydroxyl of 4-hydroxybenzoic acid. The key characteristics of the MOM group are:

-

Stability: It is inert to a wide range of reaction conditions, including organometallic reagents, most reducing agents, and basic or nucleophilic conditions.[4][6]

-

Acid Lability: The acetal linkage is susceptible to cleavage under acidic conditions (deprotection), which regenerates the free hydroxyl group and releases formaldehyde and methanol as byproducts.[2] This selective removal is a cornerstone of its utility.[3]

Part 2: Spectroscopic Analysis and Characterization

Confirming the identity and purity of this compound relies on a combination of spectroscopic techniques. Each method provides a unique fingerprint corresponding to specific aspects of the molecular structure.

| Technique | Functional Group | Expected Signature |

| ¹H NMR | Carboxylic Acid (-COOH) | Very broad singlet, δ ~12-13 ppm (highly variable) |

| Aromatic Protons (-C₆H₄-) | Two doublets (AA'BB' system), δ ~7.1-7.2 ppm and ~8.0-8.1 ppm | |

| Acetal Methylene (-OCH₂O-) | Singlet, δ ~5.2-5.3 ppm | |

| Methoxy (-OCH₃) | Singlet, δ ~3.4-3.5 ppm | |

| IR Spectroscopy | Carboxylic Acid (O-H stretch) | Very broad band, ~2500-3300 cm⁻¹ |

| Carboxylic Acid (C=O stretch) | Strong, sharp band, ~1680-1710 cm⁻¹ | |

| Acetal & Ether (C-O stretch) | Strong bands in the fingerprint region, ~1000-1250 cm⁻¹ | |

| Mass Spec (ESI-) | Molecular Ion | [M-H]⁻ peak at m/z ≈ 181 |

Part 3: Synthesis Protocol and Mechanistic Insight

The standard synthesis of this compound is achieved via the O-alkylation of 4-hydroxybenzoic acid using a methoxymethylating agent in the presence of a non-nucleophilic base.[1] This procedure is a cornerstone technique for protecting phenolic hydroxyls.

Experimental Protocol: Synthesis of this compound

Objective: To protect the phenolic hydroxyl group of 4-hydroxybenzoic acid using chloromethyl methyl ether.

Materials:

-

4-Hydroxybenzoic acid

-

Dichloromethane (DCM), anhydrous

-

N,N-Diisopropylethylamine (DIPEA)

-

Chloromethyl methyl ether (MOM-Cl) Caution: MOM-Cl is a potent carcinogen and must be handled with extreme care in a certified chemical fume hood.[7]

-

Methanol

-

4 M Potassium Hydroxide (KOH) solution

-

4 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Suspend 4-hydroxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Cool the suspension to 0 °C in an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (4.0 eq) to the mixture. Causality: DIPEA is a bulky, non-nucleophilic base that deprotonates the phenolic hydroxyl and the carboxylic acid, facilitating the subsequent alkylation without competing as a nucleophile.

-

Alkylation: Add chloromethyl methyl ether (MOM-Cl) (2.0 eq) dropwise to the cooled mixture.[8] Causality: The deprotonated phenoxide is a potent nucleophile that attacks the electrophilic carbon of MOM-Cl in an Sₙ2 reaction, forming the MOM ether. The carboxylate is also alkylated at this stage.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup - Saponification: Concentrate the reaction mixture under reduced pressure to remove the DCM. Add methanol and a 4 M aqueous solution of potassium hydroxide (KOH). Stir at room temperature for 3 hours.[8] Causality: The initial reaction protects both the phenol and the carboxylic acid (forming an ester). The basic workup selectively saponifies the MOM-ester back to the carboxylate salt, leaving the more stable MOM-ether intact.

-

Workup - Acidification & Extraction: Remove the methanol under reduced pressure. Acidify the aqueous residue to pH 2-3 with 4 M HCl. This will precipitate the product. Extract the aqueous layer three times with ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, wash with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The resulting white solid can be further purified by recrystallization if necessary.

Part 4: Deprotection and Synthetic Applications

The strategic value of this compound is fully realized when the MOM group is removed to unveil the hydroxyl group after other synthetic transformations have been completed.

Deprotection Mechanism

Cleavage of the MOM ether is typically achieved with protic or Lewis acids.[7] The mechanism involves the protonation of one of the ether oxygens, making it a good leaving group. The resulting oxocarbenium ion is unstable and collapses, regenerating the phenol.

Utility in Drug Development

In medicinal chemistry, building blocks like this compound are indispensable.[1] For instance, in the synthesis of a complex Active Pharmaceutical Ingredient (API), the carboxylic acid of MOM-4-HB could be coupled with a sensitive, amine-containing fragment. The robust MOM group ensures the phenolic hydroxyl does not interfere with the amide bond formation. Once the coupling is successful, the MOM group can be cleaved in a final step to yield the desired 4-hydroxy-substituted API, which may be crucial for biological activity (e.g., hydrogen bonding with a target receptor). This approach enhances selectivity and overall yield in the construction of complex molecular architectures.[3]

Conclusion

This compound is more than a simple derivative; it is a strategic tool for synthetic chemists. Its architecture, characterized by a versatile carboxylic acid and a stable yet readily cleavable MOM protecting group, provides a reliable platform for complex molecular synthesis. A thorough understanding of its structure, spectroscopic properties, and the causality behind its synthesis and deprotection protocols is essential for its effective application in research, particularly in the demanding pipeline of drug discovery and development.

References

- 1. This compound | 25458-44-0 | Benchchem [benchchem.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. fiveable.me [fiveable.me]

- 4. adichemistry.com [adichemistry.com]

- 5. This compound | C9H10O4 | CID 11252351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]

- 7. Methoxymethyl ether - Wikipedia [en.wikipedia.org]

- 8. 4-(MethoxyMethoxy)benzoicacid synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide on the Historical Context and Use of MOM Protecting Groups

For Researchers, Scientists, and Drug Development Professionals

Abstract

The methoxymethyl (MOM) ether stands as a cornerstone in the strategic protection of hydroxyl groups within the intricate landscape of multi-step organic synthesis. Its enduring prevalence is a testament to its straightforward introduction, commendable stability across a wide array of non-acidic reaction conditions, and the predictability of its cleavage. This technical guide provides a comprehensive exploration of the MOM group, tracing its historical emergence and detailing its contemporary applications. We will delve into the mechanistic underpinnings of its formation and cleavage, present meticulously curated protocols, and offer a comparative analysis against other common acetal protecting groups. This document aims to equip researchers, scientists, and drug development professionals with the field-proven insights and technical acumen necessary to effectively leverage the MOM group in their synthetic endeavors.

Introduction: The Strategic Imperative of Protecting Groups

In the ambitious pursuit of constructing complex molecular architectures, such as natural products and active pharmaceutical ingredients (APIs), chemists are often confronted with the challenge of selectively transforming one functional group in the presence of others of similar or greater reactivity.[1] Protecting groups are the tactical tools employed to transiently mask a reactive site, thereby preventing its participation in undesired side reactions.[1][2] An ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removed under mild and selective conditions.[3]

Among the pantheon of protecting groups for hydroxyl moieties, the methoxymethyl (MOM) ether, an acetal, has carved a significant niche.[4] Its utility is rooted in its stability towards bases, nucleophiles, many oxidizing and reducing agents, and a pH range of 4 to 12.[2][5] This robustness, coupled with its susceptibility to cleavage under acidic conditions, provides a reliable and orthogonal strategy for the synthetic chemist.[2][5]

Historical Context and the Rise of Acetal Protection

The concept of protecting functional groups is deeply intertwined with the evolution of organic synthesis. As chemists began to tackle increasingly complex targets, the need for chemoselectivity became paramount. The Williamson ether synthesis, a classic reaction, laid the conceptual groundwork for alcohol protection, but the resulting simple alkyl ethers often required harsh conditions for cleavage.

The advent of acetal-based protecting groups offered a more nuanced solution. Acetal protecting groups are valued for their stability in neutral to strongly basic conditions, making them impervious to a host of nucleophiles, bases, and reducing agents.[6] Their defining characteristic is their facile removal under acidic conditions, allowing for the selective unmasking of the hydroxyl group.[6]

The methoxymethyl (MOM) group emerged as a particularly versatile option within this class. Its small steric footprint allows for the protection of a wide range of primary, secondary, and even some tertiary alcohols. The development of reliable methods for its introduction, most notably using chloromethyl methyl ether (MOM-Cl), solidified its place in the synthetic chemist's toolkit.

The Methoxymethyl (MOM) Group: A Technical Deep Dive

Introduction of the MOM Group (Protection)

The formation of a MOM ether involves the conversion of a hydroxyl group into an acetal. Several methods have been developed for this transformation, each with its own advantages depending on the substrate and the presence of other functional groups.

Common Protection Protocols:

| Reagent System | Base | Solvent | Temperature | Typical Yield | Notes |

| Chloromethyl methyl ether (MOM-Cl) | N,N-Diisopropylethylamine (DIPEA) | Dichloromethane (DCM) | Room Temp | 85-98% | A widely used and generally high-yielding method.[5][7][8] |

| Chloromethyl methyl ether (MOM-Cl) | Sodium hydride (NaH) | Tetrahydrofuran (THF) | 0 °C to Room Temp | 74-96% | Suitable for substrates that can tolerate a strong, non-nucleophilic base.[5][8] |

| Dimethoxymethane (Methylal) | Phosphorus pentoxide (P₂O₅) | Chloroform (CHCl₃) | Room Temp | Good | An alternative to the carcinogenic MOM-Cl.[5] |

| Dimethoxymethane (Methylal) | Trifluoromethanesulfonic acid (TfOH) | Dichloromethane (DCM) | Room Temp | Variable | Effective for some substrates, but may not be suitable for acid-sensitive molecules.[5] |

Safety Note: Chloromethyl methyl ether (MOM-Cl) is a potent alkylating agent and a known human carcinogen.[7] It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. Safer alternatives like dimethoxymethane are often preferred when possible.[9]

Mechanism of MOM Protection

The mechanism of MOM protection with MOM-Cl can proceed through two primary pathways depending on the base employed.

-